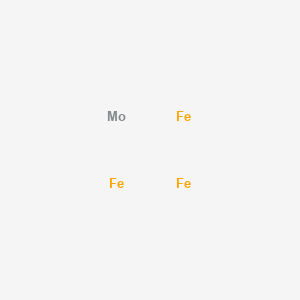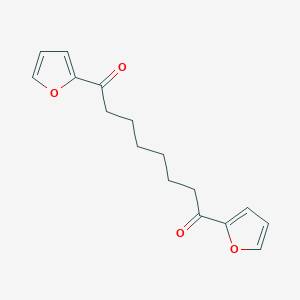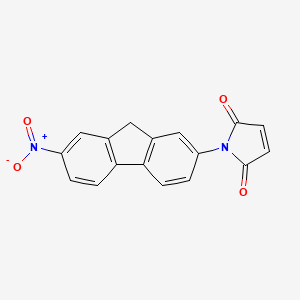
1-(7-Nitro-9h-fluoren-2-yl)-1h-pyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(7-Nitro-9h-fluoren-2-yl)-1h-pyrrole-2,5-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a nitro group attached to a fluorenyl moiety, which is further connected to a pyrrole-2,5-dione structure. The presence of these functional groups imparts distinct chemical reactivity and potential utility in research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Nitro-9h-fluoren-2-yl)-1h-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method includes the nitration of fluorenyl derivatives followed by cyclization with pyrrole-2,5-dione. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and cyclization processes, utilizing advanced chemical reactors and purification systems. The scalability of these methods ensures the availability of the compound for various applications in research and industry .
Analyse Chemischer Reaktionen
Types of Reactions
1-(7-Nitro-9h-fluoren-2-yl)-1h-pyrrole-2,5-dione undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, acids, and bases are employed depending on the desired substitution
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amines, halogenated compounds, and oxidized products .
Wissenschaftliche Forschungsanwendungen
1-(7-Nitro-9h-fluoren-2-yl)-1h-pyrrole-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(7-Nitro-9h-fluoren-2-yl)-1h-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, influencing cellular oxidative stress and signaling pathways. The fluorenyl and pyrrole moieties may interact with proteins and enzymes, modulating their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Nitro-9H-fluoren-2-amine: Shares the nitro-fluorenyl structure but lacks the pyrrole-2,5-dione moiety.
1-(7-Nitro-9h-fluoren-2-yl)-ethanone: Similar structure with an ethanone group instead of pyrrole-2,5-dione.
Eigenschaften
CAS-Nummer |
5458-87-7 |
|---|---|
Molekularformel |
C17H10N2O4 |
Molekulargewicht |
306.27 g/mol |
IUPAC-Name |
1-(7-nitro-9H-fluoren-2-yl)pyrrole-2,5-dione |
InChI |
InChI=1S/C17H10N2O4/c20-16-5-6-17(21)18(16)12-1-3-14-10(8-12)7-11-9-13(19(22)23)2-4-15(11)14/h1-6,8-9H,7H2 |
InChI-Schlüssel |
MKUMBIWDLOVHJY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=CC(=C2)N3C(=O)C=CC3=O)C4=C1C=C(C=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


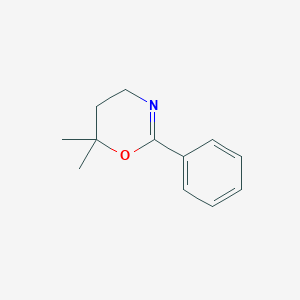
![N-(3-{1-[2-(3-Methylbutanoyl)hydrazinylidene]ethyl}phenyl)cyclopropanecarboxamide](/img/structure/B14729560.png)
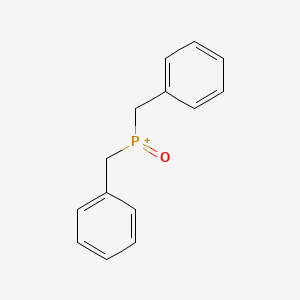
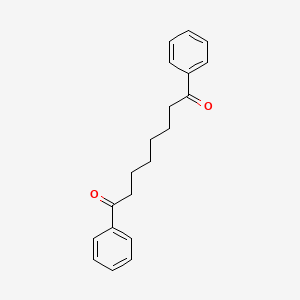
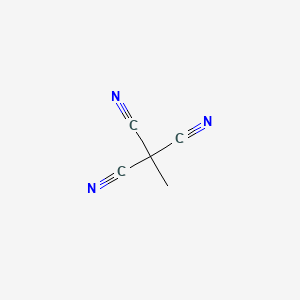
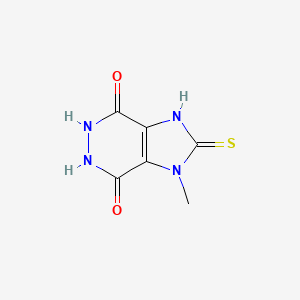

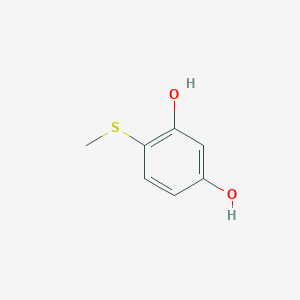
![2,6-Bis[(dimethylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14729607.png)
![1-[(2-Bromophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14729609.png)

![N-[(3,4-dimethoxyphenyl)methylideneamino]-2-(2-methylimidazol-1-yl)acetamide](/img/structure/B14729613.png)
